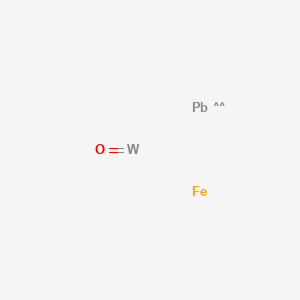
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide typically involves the reaction of pyridine derivatives with bromoacetyl bromide and benzyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a specific range to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Photochemical Reactions: Exposure to light can induce photochemical transformations, resulting in structurally complex motifs.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromoacetyl groups into molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with enhanced biological activity.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism by which pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, resulting in the compound’s biological effects .
Comparación Con Compuestos Similares
Pyridinium, 3-(bromoacetyl)-1-(phenylmethyl)-, bromide can be compared with other pyridinium salts such as:
- Pyridinium, 3-(chloroacetyl)-1-(phenylmethyl)-, chloride
- Pyridinium, 3-(iodoacetyl)-1-(phenylmethyl)-, iodide
These compounds share similar structures but differ in the halogen atom attached to the acetyl group.
Propiedades
Número CAS |
64142-37-6 |
|---|---|
Fórmula molecular |
C14H13Br2NO |
Peso molecular |
371.07 g/mol |
Nombre IUPAC |
1-(1-benzylpyridin-1-ium-3-yl)-2-bromoethanone;bromide |
InChI |
InChI=1S/C14H13BrNO.BrH/c15-9-14(17)13-7-4-8-16(11-13)10-12-5-2-1-3-6-12;/h1-8,11H,9-10H2;1H/q+1;/p-1 |
Clave InChI |
QKXWSMATBJEASR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)CBr.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)


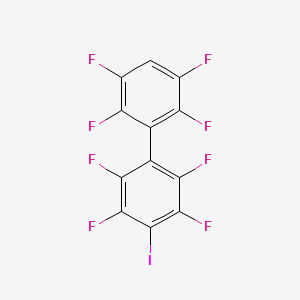
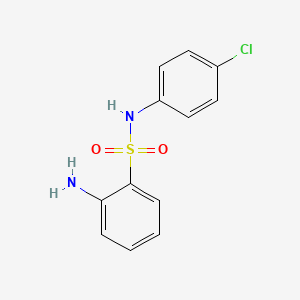
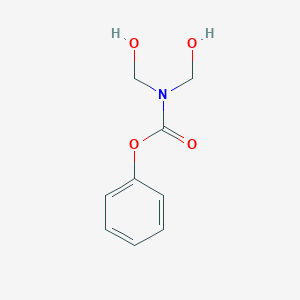

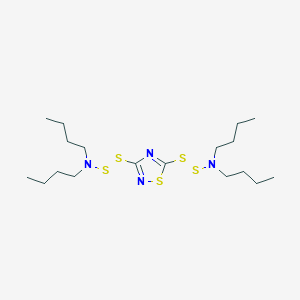
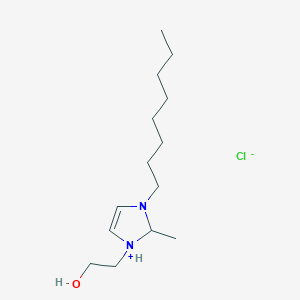
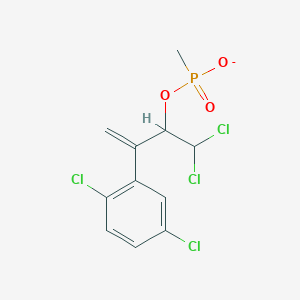
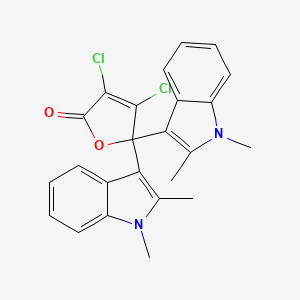
![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL hexanoate](/img/structure/B14508611.png)
